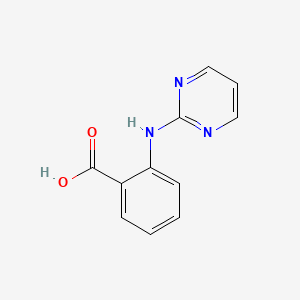

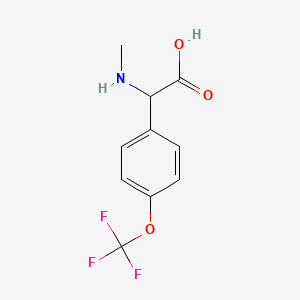

![molecular formula C22H19ClN2O4S2 B12119044 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]a mine](/img/structure/B12119044.png)

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]a mine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(6-méthylbenzothiazol-2-yl)phényl]amine est un composé organique complexe caractérisé par ses composants structurels uniques. Ce composé présente un groupe sulfonyle attaché à un cycle diméthoxyphényle chloré, qui est en outre relié à une phénylamine substituée par un benzothiazolyle. Cette diversité structurelle en fait un sujet d'intérêt dans divers domaines de la recherche scientifique, notamment la chimie organique, la chimie médicinale et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la [(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(6-méthylbenzothiazol-2-yl)phényl]amine implique généralement des réactions organiques à plusieurs étapes. Une approche courante commence par la chloration de la 2,5-diméthoxyaniline pour obtenir la 4-chloro-2,5-diméthoxyaniline . Cet intermédiaire est ensuite soumis à une sulfonylation à l'aide de réactifs de chlorure de sulfonyle en conditions basiques afin d'introduire le groupe sulfonyle.

L'étape suivante implique la synthèse du fragment benzothiazole, qui peut être obtenue par cyclisation du 2-aminothiophénol avec des aldéhydes aromatiques substitués par un méthyle. Le couplage final de l'intermédiaire sulfonylé avec le dérivé benzothiazole est généralement effectué à l'aide de réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki-Miyaura, dans des conditions douces .

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, le choix du solvant et la charge du catalyseur, est cruciale pour maximiser le rendement et la pureté. Des réacteurs à flux continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

La [(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(6-méthylbenzothiazol-2-yl)phényl]amine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium, ce qui peut réduire le groupe sulfonyle en sulfure.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du substituant chloro, où des nucléophiles comme les amines ou les thiols remplacent l'atome de chlore.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et hydrogène gazeux avec du palladium sur carbone.

Substitution : Amines, thiols et autres nucléophiles en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.

Produits principaux

Oxydation : Sulfoxydes et sulfones.

Réduction : Sulfures.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie organique, la [(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(6-méthylbenzothiazol-2-yl)phényl]amine est utilisée comme unité de construction pour synthétiser des molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.

Biologie et médecine

En chimie médicinale, ce composé est étudié pour ses propriétés pharmacologiques potentielles. La présence du fragment benzothiazole suggère des applications possibles dans le développement de médicaments ciblant les troubles neurologiques, car les benzothiazoles sont connus pour leur activité dans le système nerveux central.

Industrie

Dans l'industrie de la science des matériaux, ce composé peut être utilisé dans le développement de matériaux de pointe, tels que les semi-conducteurs organiques et les diodes électroluminescentes (LED), en raison de son système conjugué et de ses propriétés électroniques.

Mécanisme d'action

Le mécanisme par lequel la [(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(6-méthylbenzothiazol-2-yl)phényl]amine exerce ses effets dépend de son application. En chimie médicinale, elle peut interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par le biais d'interactions de liaison facilitées par ses composants aromatiques et hétérocycliques. Ces interactions peuvent moduler les voies biologiques, conduisant à des effets thérapeutiques.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of the benzothiazole moiety suggests possible applications in developing drugs targeting neurological disorders, as benzothiazoles are known for their activity in the central nervous system.

Industry

In the materials science industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its conjugated system and electronic properties.

Mécanisme D'action

The mechanism by which [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic components. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- [(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(6-méthylbenzothiazol-2-yl)phényl]amine

- [(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(benzothiazol-2-yl)phényl]amine

- [(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(6-méthylbenzothiazol-2-yl)phényl]méthane

Unicité

L'unicité de la [(4-Chloro-2,5-diméthoxyphényl)sulfonyl][4-(6-méthylbenzothiazol-2-yl)phényl]amine réside dans sa combinaison spécifique de groupes fonctionnels et de motifs structurels. La présence à la fois d'un groupe sulfonyle et d'un fragment benzothiazole offre une plateforme polyvalente pour les modifications chimiques et l'activité biologique potentielle, ce qui la distingue d'autres composés similaires.

Propriétés

Formule moléculaire |

C22H19ClN2O4S2 |

|---|---|

Poids moléculaire |

475.0 g/mol |

Nom IUPAC |

4-chloro-2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C22H19ClN2O4S2/c1-13-4-9-17-20(10-13)30-22(24-17)14-5-7-15(8-6-14)25-31(26,27)21-12-18(28-2)16(23)11-19(21)29-3/h4-12,25H,1-3H3 |

Clé InChI |

WPHZNHMOZGNLFT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)Cl)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

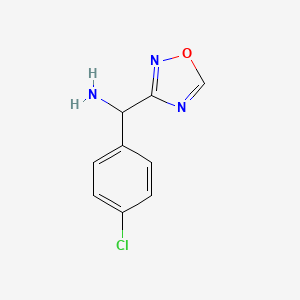

![1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-](/img/structure/B12118977.png)

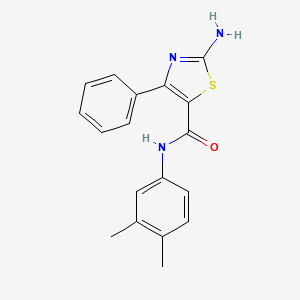

![3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12118983.png)

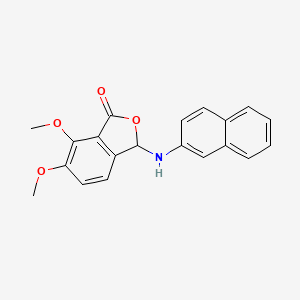

![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide](/img/structure/B12119013.png)